molecular formula C8H13N3 B11791256 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine

1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine

Cat. No.: B11791256
M. Wt: 151.21 g/mol
InChI Key: CPGVVFCSZMUFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with cyclopropanamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a methylamine group instead of cyclopropanamine.

    3,5-Dimethyl-1H-pyrazole-1-acetic acid: Contains a pyrazole ring with acetic acid functionality.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Features a pyrazole ring with a piperazine moiety.

Uniqueness

1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclopropanamine is unique due to the presence of both the cyclopropanamine and dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-6-5-7(10-11(6)2)8(9)3-4-8/h5H,3-4,9H2,1-2H3

InChI Key

CPGVVFCSZMUFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.